molecular formula C29H32O7 B15206063 Methyl 2,3-DI-O-benzyl-4,6-O-(4-methoxybenzylidene)-A-D-galactopyranoside

Methyl 2,3-DI-O-benzyl-4,6-O-(4-methoxybenzylidene)-A-D-galactopyranoside

Cat. No.: B15206063
M. Wt: 492.6 g/mol
InChI Key: DHAREFMCLBQPOA-ZIFDVUIGSA-N
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Description

Methyl 2,3-DI-O-benzyl-4,6-O-(4-methoxybenzylidene)-A-D-galactopyranoside is a complex organic compound belonging to the class of carbohydrates. It is a derivative of galactopyranoside, characterized by the presence of benzyl and methoxybenzylidene groups. This compound is widely used in the biomedical sector, particularly in drug synthesis and disease-related research investigations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-DI-O-benzyl-4,6-O-(4-methoxybenzylidene)-A-D-galactopyranoside typically involves multiple steps. The process begins with the protection of hydroxyl groups on the galactopyranoside molecule using benzyl groups. This is followed by the formation of the methoxybenzylidene acetal at the 4,6-positions. The reaction conditions often involve the use of strong acids or bases as catalysts and require precise temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. Cleanroom environments and stringent quality control measures are employed to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-DI-O-benzyl-4,6-O-(4-methoxybenzylidene)-A-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 2,3-DI-O-benzyl-4,6-O-(4-methoxybenzylidene)-A-D-galactopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2,3-DI-O-benzyl-4,6-O-(4-methoxybenzylidene)-A-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The benzyl and methoxybenzylidene groups enhance its binding affinity to certain proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-mannopyranoside
  • Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside

Uniqueness

Methyl 2,3-DI-O-benzyl-4,6-O-(4-methoxybenzylidene)-A-D-galactopyranoside is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both benzyl and methoxybenzylidene groups at specific positions on the galactopyranoside backbone differentiates it from other similar compounds and enhances its utility in various research and industrial applications .

Properties

Molecular Formula

C29H32O7

Molecular Weight

492.6 g/mol

IUPAC Name

(4aR,6S,7R,8S,8aS)-6-methoxy-2-(4-methoxyphenyl)-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine

InChI

InChI=1S/C29H32O7/c1-30-23-15-13-22(14-16-23)28-34-19-24-25(36-28)26(32-17-20-9-5-3-6-10-20)27(29(31-2)35-24)33-18-21-11-7-4-8-12-21/h3-16,24-29H,17-19H2,1-2H3/t24-,25+,26+,27-,28?,29+/m1/s1

InChI Key

DHAREFMCLBQPOA-ZIFDVUIGSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=C(C=C3)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=C(C=C3)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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